N,N-dibenzyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide
Description
N,N-dibenzyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide is a complex organic compound that features a thiazole ring substituted with an iodomethyl group and dibenzylamine
Properties
IUPAC Name |
N,N-dibenzyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2S.HI/c19-11-17-12-20-18(22-17)21(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZKDVRGFRQQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=N1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)CI.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20I2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions, often using reagents like iodine and a suitable oxidizing agent.
Attachment of Dibenzylamine: The dibenzylamine moiety is attached through nucleophilic substitution reactions, where the amine group reacts with a suitable electrophilic center on the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the iodomethyl group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
N,N-dibenzyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide involves its interaction with specific molecular targets. The iodomethyl group can participate in electrophilic reactions, while the thiazole ring and dibenzylamine moiety can interact with various biological molecules. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dibenzyl-5-iodopyridin-2-amine: Similar structure but with a pyridine ring instead of a thiazole ring.
N,N-dibenzyl-5-chloro-2-ethoxybenzenesulfonamide: Contains a benzenesulfonamide group instead of a thiazole ring.
Uniqueness
N,N-dibenzyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This gives it distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
